molecular formula C14H3F5N2OS B11076223 2,3,4,8,9-pentafluoro-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one

2,3,4,8,9-pentafluoro-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one

Cat. No.: B11076223
M. Wt: 342.24 g/mol
InChI Key: RDCPHQGMEHPUNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,8,9-PENTAFLUORO-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE is a complex heterocyclic compound that features a unique arrangement of fluorine atoms and a fused ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,8,9-PENTAFLUORO-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE typically involves the reaction of 2-bromo-4-fluorobenzoyl chloride with 2-mercaptobenzimidazole . The reaction conditions often include the use of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The four-membered fused-ring system is formed through a series of cyclization steps, resulting in the planar structure of the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,3,4,8,9-PENTAFLUORO-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups in place of the fluorine atoms.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2,3,4,8,9-PENTAFLUORO-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,8,9-PENTAFLUORO-12H-[1,3]BENZIMIDAZO[2,1-B][1,3]BENZOTHIAZIN-12-ONE is unique due to its high degree of fluorination, which imparts distinct electronic properties and enhances its stability. This makes it particularly valuable in applications requiring robust and reactive compounds .

Properties

Molecular Formula

C14H3F5N2OS

Molecular Weight

342.24 g/mol

IUPAC Name

2,3,4,8,9-pentafluorobenzimidazolo[2,1-b][1,3]benzothiazin-12-one

InChI

InChI=1S/C14H3F5N2OS/c15-5-2-8-9(3-6(5)16)21-13(22)4-1-7(17)10(18)11(19)12(4)23-14(21)20-8/h1-3H

InChI Key

RDCPHQGMEHPUNK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1F)F)F)SC3=NC4=CC(=C(C=C4N3C2=O)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.